[2] National Center for Advancing Translational Sciences, Inxight Drugs - BMS-509744 ()
[3] R&D Systems, BMS 509744 ()
[2] National Center for Advancing Translational Sciences, Inxight Drugs - BMS-509744 ()
BMS-509744 is a potent inhibitor of interleukin-2-inducible T-cell kinase, also known as ITK. This compound is characterized by its ability to inhibit ITK activity in an ATP-competitive manner, with an inhibitory concentration (IC50) of approximately 19 nanomolar. BMS-509744 features a unique aminothioaryl-thiazolo scaffold, which contributes to its selective inhibition of ITK without significantly affecting other kinases .
BMS-509744 functions primarily through competitive inhibition of ATP binding to the ITK enzyme. The binding of BMS-509744 stabilizes the inactive conformation of ITK, preventing its activation and subsequent downstream signaling involved in T cell receptor-mediated responses. This stabilization is critical for inhibiting T cell activation, proliferation, and cytokine production .
BMS-509744 exhibits significant biological activity by inhibiting T cell activation through the T cell receptor pathway. It has been shown to markedly reduce cytokine production and T cell proliferation in experimental models. The compound's mechanism of action involves the stabilization of the inactive conformation of ITK, which is crucial for modulating immune responses . Additionally, it has implications in studying HIV replication by targeting pathways that influence viral replication in immune cells .
BMS-509744 has potential applications in both basic research and therapeutic development. It serves as a chemical probe for studying the role of ITK in various immune responses and diseases, including autoimmune disorders and cancer. Moreover, its ability to inhibit T cell activation makes it a candidate for therapeutic strategies aimed at modulating immune responses in conditions such as graft-versus-host disease or chronic inflammatory diseases .
Interaction studies have demonstrated that BMS-509744 selectively binds to ITK, stabilizing it in an inactive conformation. This specificity is crucial as it minimizes off-target effects associated with broader kinase inhibitors. Structural studies using crystallography have revealed that BMS-509744 binds within the ATP-binding pocket of ITK, leading to conformational changes that prevent substrate access . These findings underscore its potential utility in targeted therapies.
BMS-509744 can be compared with several other compounds that target similar pathways or kinases:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
BMS-509744 | Interleukin-2-inducible T-cell kinase | 19 | Stabilizes inactive conformation |
GSK2656157 | PERK | 30 | Selective inhibitor for endoplasmic reticulum stress response |
PF-06650833 | Bruton’s tyrosine kinase | 10 | Focused on B cell signaling pathways |
Ibrutinib | Bruton’s tyrosine kinase | 5 | First-in-class irreversible inhibitor |
BMS-509744 is unique due to its specific action on ITK and its mechanism involving stabilization of an inactive conformation, which distinguishes it from other kinase inhibitors that may not exhibit such specificity or mechanism .